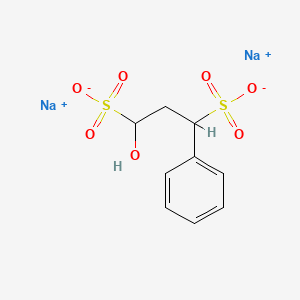![molecular formula C10H11ClOS B561030 Benzo[b]thiophene-4-carbonyl chloride,4,5,6,7-tetrahydro-4-methyl-(9ci) CAS No. 106051-05-2](/img/structure/B561030.png)
Benzo[b]thiophene-4-carbonyl chloride,4,5,6,7-tetrahydro-4-methyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI): is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the carbonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine to facilitate the substitution reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a sulfoxide or sulfone derivative .
Scientific Research Applications
Chemistry: In chemistry, Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential as an inhibitor of enzymes involved in cancer cell metabolism, such as PDK1 and LDHA. These enzymes play a crucial role in the reprogramming of glucose metabolism in cancer cells, making the compound a potential candidate for cancer therapy .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) involves its interaction with specific molecular targets. For example, as an inhibitor of PDK1 and LDHA, the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition disrupts the metabolic pathways in cancer cells, leading to reduced cell proliferation and increased cell death .
Comparison with Similar Compounds
Benzo[b]thiophene-3-carbonyl chloride: Another derivative of benzo[b]thiophene with a similar structure but different functional groups.
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile: A related compound with a nitrile group instead of a carbonyl chloride group.
Uniqueness: Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer metabolism sets it apart from other similar compounds .
Properties
CAS No. |
106051-05-2 |
|---|---|
Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.707 |
IUPAC Name |
4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carbonyl chloride |
InChI |
InChI=1S/C10H11ClOS/c1-10(9(11)12)5-2-3-8-7(10)4-6-13-8/h4,6H,2-3,5H2,1H3 |
InChI Key |
APWVXIUQFJZLKU-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2=C1C=CS2)C(=O)Cl |
Synonyms |
Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


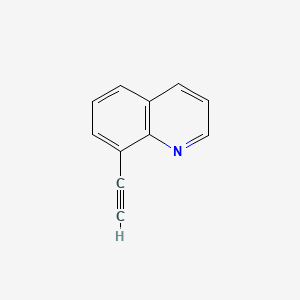
![(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate](/img/structure/B560948.png)
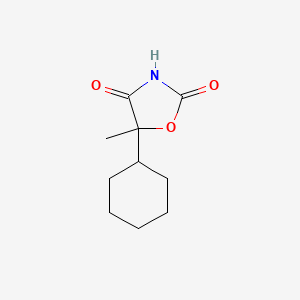
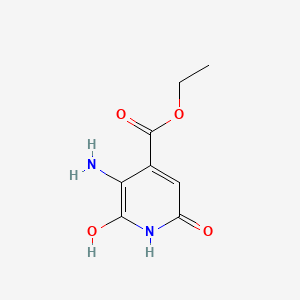
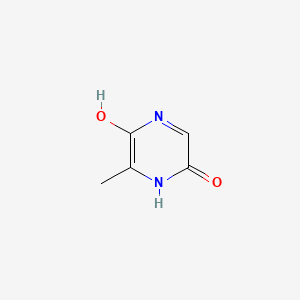
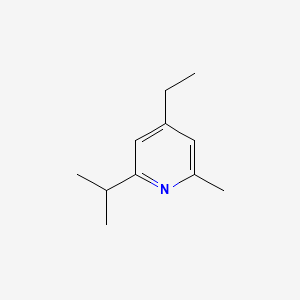
![(4R,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid](/img/structure/B560957.png)
![7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one](/img/structure/B560958.png)
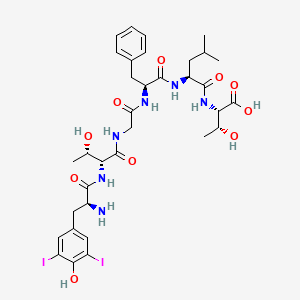
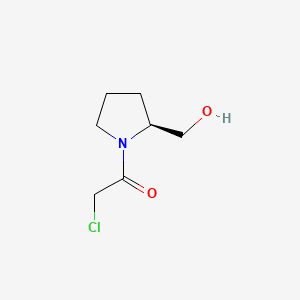
![3-Cyclopentene-1-carboxaldehyde, 2-(1,3-butadienyl)-, [1R-[1alpha,2alpha(Z)]]- (9CI)](/img/new.no-structure.jpg)
![(3S,5S,6R,7R,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-[(1R)-2-hydroxy-1-methoxyethyl]oxolan-2-yl]oxymethyl]-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,7,8,15-pentol](/img/structure/B560964.png)
